Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride
Description
Methyl 4-(difluoromethyl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a difluoromethyl (-CF₂H) substituent and a methyl ester (-COOCH₃) at the 4-position of the piperidine ring, with the compound existing as a hydrochloride salt. This structural configuration confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, due to the electron-withdrawing effects of fluorine atoms . Piperidine carboxylate derivatives are widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of analgesics, antihistamines, and central nervous system (CNS) agents . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in drug formulations.
Properties
IUPAC Name |
methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(6(9)10)2-4-11-5-3-8;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPHUPZJUNNHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Techniques for Difluoromethyl Group Introduction
The introduction of fluorine atoms into organic molecules often employs fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). In a patented method, piperidinecarboxylic acid derivatives are fluorinated using SF₄ under controlled conditions (50–150°C, 3–4 hours) to replace hydroxyl or carboxyl groups with trifluoromethyl (-CF₃) moieties. Adapting this approach, a hydroxymethyl (-CH₂OH) group at the 4-position of piperidine-4-carboxylate could be treated with DAST to replace the hydroxyl group with two fluorine atoms, yielding the difluoromethyl (-CF₂H) group.
Proposed Synthesis of Methyl 4-(Difluoromethyl)piperidine-4-Carboxylate Hydrochloride
Route 1: Fluorination of Hydroxymethyl Precursor
Step 1: Synthesis of 4-(Hydroxymethyl)piperidine-4-carboxylic Acid Methyl Ester
Starting with piperidine-4-carboxylic acid methyl ester, a hydroxymethyl group is introduced at the 4-position via aldol condensation or nucleophilic addition. For instance, reaction with formaldehyde under basic conditions could yield the hydroxymethyl derivative.
Step 2: Difluoromethylation Using DAST
The hydroxymethyl group is treated with DAST in anhydrous dichloromethane at 0–5°C, replacing the -OH group with -F atoms to form the difluoromethyl group. The reaction mechanism involves the formation of a thiomethyl intermediate, which decomposes to release HF and yield the fluorinated product.
Step 3: Hydrochloride Salt Formation
The final product is isolated as the hydrochloride salt by treating the free base with concentrated hydrochloric acid in ethanol, followed by recrystallization.
Route 2: Reductive Amination and Fluorination
Step 1: Preparation of 4-Cyano Piperidine-4-carboxylate
4-Cyano piperidine-4-carboxylate is synthesized via cyclization of a nitrile-containing precursor. For example, Michael addition of acrylonitrile to a β-keto ester could form the cyano-substituted piperidine ring.
Step 2: Reduction and Fluorination
The nitrile group is reduced to an amine using hydrogen gas and palladium on carbon, followed by fluorination with SF₄ to replace the amine with a difluoromethyl group.
Reaction Optimization and Yield Considerations
Impact of Catalyst and Solvent
In analogous syntheses, the use of 10% palladium charcoal in methanol under normal pressure achieves yields of 76–79% for piperidine derivatives. Similarly, fluorination reactions with SF₄ require polar aprotic solvents like dichloromethane to stabilize reactive intermediates.
Temperature and Time Dependence
Optimal reaction temperatures for fluorination range from 30–50°C, with prolonged reaction times (4–20 hours) ensuring complete conversion. For instance, heating 4-picoline-2-carboxylic acid ethyl ester oxynitride with palladium charcoal at 50°C for 20 hours yields 79% of the reduced product.
Analytical Characterization
Spectroscopic Data
Chromatographic Purification
Purification via column chromatography (silica gel, 30% EtOAc/hexane) or preparative TLC ensures high purity (>95%).
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring structure allows for versatile interactions with various biological targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents at the 4-position of the piperidine ring. Key comparisons include:
Physicochemical Properties
- Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs (e.g., methyl piperidine-4-carboxylate) but reduces it relative to aromatic substituents (e.g., Meperidine’s phenyl group) .
- Solubility: The hydrochloride salt improves aqueous solubility (e.g., >10 mg/mL in water), whereas non-salt forms (e.g., methyl esters) require organic solvents .
- Stability : Fluorination reduces susceptibility to oxidative metabolism, extending half-life compared to analogs like ethyl piperidine-4-carboxylate .
Pharmacological Activity
- Target Specificity : Unlike Meperidine, which binds μ-opioid receptors via its phenyl group , the difluoromethyl derivative lacks aromaticity, suggesting divergent targets (e.g., enzymes or ion channels).
- Synthetic Utility: Similar to methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate (a remifentanil intermediate), the compound serves as a precursor for analgesics but with fluorination enabling tailored pharmacokinetics .
Biological Activity
Methyl 4-(difluoromethyl)piperidine-4-carboxylate; hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : Methyl 4-(difluoromethyl)piperidine-4-carboxylate; hydrochloride
- Molecular Formula : C10H14ClF2N
- Molecular Weight : 235.68 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors involved in cancer progression and neurodegenerative diseases. The difluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier and interact with central nervous system targets.
Anticancer Properties
Research indicates that piperidine derivatives exhibit significant anticancer properties. Methyl 4-(difluoromethyl)piperidine-4-carboxylate has shown promise in inhibiting tumor growth through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
Case Study
A study evaluated the cytotoxic effects of piperidine derivatives against various cancer cell lines using the MTT assay. The results demonstrated IC50 values in the low micromolar range against FaDu hypopharyngeal tumor cells, indicating potent anticancer activity.
Neuropharmacological Effects
The compound's influence on cholinergic signaling pathways has also been explored. Piperidine derivatives are known to interact with acetylcholine receptors, which are crucial for treating conditions like Alzheimer's disease.
Research Findings
In vitro studies suggest that methyl 4-(difluoromethyl)piperidine-4-carboxylate may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts and enhancing cognitive functions.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 4-(difluoromethyl)piperidine-4-carboxylate is essential for evaluating its therapeutic potential. Preliminary pharmacokinetic studies indicate:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 min |
| Bioavailability (F) | 42% |
Comparative Analysis with Similar Compounds
Methyl 4-(difluoromethyl)piperidine-4-carboxylate can be compared with other piperidine derivatives to evaluate its unique properties:
| Compound Name | Unique Features |
|---|---|
| Methyl piperidine-4-carboxylate | Basic piperidine structure |
| 4-(2-fluoroethyl)piperidine | Different substitution pattern |
| Piperidine-4-carboxylate | Lacks difluoromethyl group |
This comparison highlights how the specific substitution pattern of methyl 4-(difluoromethyl)piperidine-4-carboxylate imparts unique chemical and biological properties.
Q & A
Basic Synthesis: What are the standard protocols for synthesizing Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Fluorination : Introducing the difluoromethyl group via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, as seen in analogous fluorinated piperidine derivatives .
- Carboxylation : Esterification of the piperidine ring using methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to improve stability and solubility .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography .
Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 19F NMR to confirm the presence of the difluoromethyl group and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₈H₁₄F₂NO₂·HCl: 248.08) .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% for most research applications) .
Advanced Reaction Mechanisms: How can researchers elucidate the reaction mechanisms involving this compound’s difluoromethyl group?
Methodological Answer:
- Kinetic Isotope Studies : Replace hydrogen with deuterium in the difluoromethyl group to track reaction pathways .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic behavior of the difluoromethyl group .
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to identify intermediates in fluorination or substitution reactions .
Advanced Stability: What methodologies assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation via HPLC and identify byproducts via LC-MS .
- Long-Term Storage : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the ester group .
- pH-Dependent Solubility : Use dynamic light scattering (DLS) to study aggregation in aqueous buffers (pH 3–9) .
Advanced Data Contradictions: How to resolve discrepancies in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing difluoromethyl with trifluoromethyl) and compare bioactivity .
- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes/receptors .
- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and peer-reviewed studies to identify outliers due to impurities or assay variability .
Advanced Pharmacological Applications: What strategies optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Prodrug Design : Modify the methyl ester to improve oral bioavailability (e.g., replace with ethyl or tert-butyl esters) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and guide structural modifications .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA) to predict CNS activity .
Method Development: How to validate a robust HPLC method for quantifying this compound in complex matrices?
Methodological Answer:
- Column Selection : Use a C18 column with trifluoroacetic acid (0.1%) in the mobile phase to enhance peak resolution .
- Calibration Curve : Prepare standards in the range of 0.1–100 µg/mL and validate linearity (R² > 0.99) .
- Recovery Studies : Spike the compound into biological matrices (e.g., plasma) and assess extraction efficiency (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
